molecular formula C18H27O8P B2903983 dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate CAS No. 89291-71-4

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate

Cat. No.: B2903983
CAS No.: 89291-71-4
M. Wt: 402.38
InChI Key: ZCJBSRLDSKBYPZ-OIISXLGYSA-N
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Description

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphoryl group, a dioxolane ring, and a phenylmethoxyethyl moiety. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.

Chemical Reactions Analysis

Types of Reactions

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful probe for studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate lies in its combination of a dioxolane ring, a phenylmethoxyethyl moiety, and a phosphoryl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,14,16-17,19H,10-12H2,1-4H3/t14-,16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJBSRLDSKBYPZ-OIISXLGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)CP(=O)(OC)OC)C(COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)C(=O)CP(=O)(OC)OC)[C@@H](COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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